molecular formula C6H11N3O2 B6229700 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol CAS No. 887908-60-3

3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol

Cat. No. B6229700
CAS RN: 887908-60-3
M. Wt: 157.17 g/mol
InChI Key: XROZELKTFLMHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol (HMTTP) is an organic compound with potential applications in a variety of scientific research fields. HMTTP is a member of the triazole family, which is composed of five-membered heterocyclic compounds that have a nitrogen atom at the center of the ring. This chemical structure is known to exhibit a wide range of biological activities, including antiviral, antifungal, and antineoplastic properties. In addition, HMTTP has been studied for its potential use as a drug delivery system due to its low toxicity and high solubility in water.

Scientific Research Applications

3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol has potential applications in a variety of scientific research fields, including drug delivery, biotechnology, and materials science. In drug delivery, this compound can be used to transport drugs to target cells, tissues, and organs. It has been studied for its ability to increase drug solubility and reduce toxicity. In biotechnology, this compound has been studied for its potential use in gene delivery, enzyme immobilization, and the production of biopolymers. In materials science, this compound can be used to synthesize nanomaterials, such as nanotubes, nanofibers, and nanowires.

Mechanism of Action

The mechanism of action of 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol is not yet fully understood. However, it is believed that its chemical structure is responsible for its various biological activities. The nitrogen atom at the center of the ring is thought to be responsible for the binding of this compound to target molecules, such as proteins and enzymes. This binding increases the solubility of the drug, which increases its bioavailability. Additionally, the hydroxymethyl group is thought to be responsible for the increased stability of this compound in biological environments.
Biochemical and Physiological Effects
This compound has been studied for its potential use in a variety of biochemical and physiological applications. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In addition, this compound has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to work with. Additionally, it is relatively non-toxic, which makes it safe to use in experiments. The main limitation of this compound is its relatively low stability in biological environments, which can limit its usefulness in certain applications.

Future Directions

The potential future directions for 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol research include further exploration of its mechanism of action, its applications in drug delivery, and its potential use in the treatment of various diseases. Additionally, further research could be done to develop new synthetic methods for the synthesis of this compound, as well as to explore its potential use in the production of nanomaterials and biopolymers. Finally, further research could be done to explore the potential use of this compound in the treatment of neurological disorders, such as Parkinson’s and Alzheimer’s diseases.

Synthesis Methods

3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol can be synthesized using a two-step process. The first step involves the reaction of 4-hydroxymethyl-1H-1,2,3-triazole with propionic anhydride in the presence of pyridine to form the intermediate, 4-hydroxy-3-propyl-1H-1,2,3-triazole. The second step involves the reaction of the intermediate with sodium hydroxide in the presence of water to form this compound. The reaction is carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

3-[4-(hydroxymethyl)triazol-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c10-3-1-2-9-4-6(5-11)7-8-9/h4,10-11H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROZELKTFLMHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.